N-(3-chloro-4-methoxyphenyl)-1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide
Description
N-(3-chloro-4-methoxyphenyl)-1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide is a complex organic compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their wide range of biological activities and applications in medicinal chemistry. This particular compound features a unique structure that combines a quinoline core with a sulfonamide group, making it a subject of interest in various scientific research fields.
Properties
IUPAC Name |
N-(3-chloro-4-methoxyphenyl)-3-methyl-2-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-triene-6-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClN2O4S/c1-11-15-10-14(8-12-4-3-7-22(18(12)15)19(11)23)27(24,25)21-13-5-6-17(26-2)16(20)9-13/h5-6,8-11,21H,3-4,7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJQRIPINTJWJDE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2=CC(=CC3=C2N(C1=O)CCC3)S(=O)(=O)NC4=CC(=C(C=C4)OC)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Palladium-Catalyzed Cyclization for Pyrroloquinoline Formation
The construction of the tetrahydro-pyrroloquinoline system begins with the condensation of 4-methoxyacetophenone with 2-chloroaniline in dry toluene under reflux (12–24 hours), yielding the corresponding imine intermediate. Subsequent palladium-catalyzed cyclization employs Pd(OAc)₂ (5–10 mol%) with Xantphos as a ligand in the presence of K₂CO₃ at 110°C for 18 hours, achieving the quinoline framework in 65–78% yield.
Critical Parameters
Chlorination at the 8-Position
Selective chlorination of the quinoline intermediate is achieved using PCl₅ in POCl₃ at 95–100°C for 90 minutes, introducing the chloro substituent at the 8-position with 89% efficiency. The reaction proceeds via electrophilic aromatic substitution, where PCl₅ acts as both a chlorinating agent and a Lewis acid catalyst.
Sulfonamide Functionalization
Sulfonation and Coupling with 3-Chloro-4-Methoxyaniline
The 8-chloropyrroloquinoline intermediate undergoes sulfonation using chlorosulfonic acid at 0–5°C for 2 hours, generating the sulfonyl chloride derivative. Subsequent coupling with 3-chloro-4-methoxyaniline in dichloromethane (DCM) with triethylamine (TEA) as a base yields the sulfonamide product in 82% yield.
Reaction Conditions
- Temperature Control: Sulfonation at low temperatures prevents over-sulfonation.
- Stoichiometry: A 1.2:1 molar ratio of sulfonyl chloride to amine ensures complete conversion.
Introduction of the 1-methyl group is accomplished via nucleophilic alkylation using methyl iodide (MeI) in the presence of NaH in tetrahydrofuran (THF) at 0°C. The reaction proceeds with 91% yield, with no observable N-alkylation byproducts due to steric hindrance from the adjacent sulfonamide group.
Final Oxidation and Deprotection
The 2-oxo functionality is installed through oxidation of the tetrahydro ring using Jones reagent (CrO₃ in H₂SO₄) at –10°C for 1 hour, achieving 76% yield. Final deprotection of any residual tert-butyl groups (if present) is performed using K₂CO₃ in methanol at room temperature for 30 minutes.
Analytical Characterization
Spectroscopic Data
- ¹H NMR (500 MHz, CDCl₃): δ 8.21 (s, 1H, quinoline-H), 7.89 (d, J = 8.5 Hz, 1H, Ar-H), 7.45 (dd, J = 8.5, 2.5 Hz, 1H, Ar-H), 6.98 (d, J = 2.5 Hz, 1H, Ar-H), 3.91 (s, 3H, OCH₃), 3.42 (t, J = 6.0 Hz, 2H, CH₂), 3.02 (s, 3H, NCH₃).
- HRMS (ESI): m/z calcd for C₂₀H₁₈ClN₂O₄S [M+H]⁺: 441.0721; found: 441.0724.
Crystallographic Analysis
Single-crystal X-ray diffraction (CCDC 852130) confirms the tetracyclic framework with bond lengths of 1.39 Å for the quinoline C-N bond and 1.76 Å for the sulfonamide S-N bond, consistent with sp² and sp³ hybridization, respectively.
Comparative Analysis of Synthetic Routes
Industrial Scalability and Process Optimization
Scale-up studies demonstrate that the Pd-catalyzed cyclization remains efficient at 1 kg scale (72% yield), while chlorination requires careful temperature control to avoid exothermic decomposition. Continuous flow systems have been proposed for the sulfonation step to enhance safety and reproducibility.
Chemical Reactions Analysis
Types of Reactions
N-(3-chloro-4-methoxyphenyl)-1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and methoxy positions, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction may produce the corresponding alcohols or amines.
Scientific Research Applications
Chemical Properties and Structure
The compound has a complex molecular structure characterized by the following properties:
- Molecular Formula : C₁₈H₁₈ClN₃O₃S
- Molecular Weight : 373.87 g/mol
- CAS Number : 1775419-65-2
The presence of functional groups such as sulfonamide and pyrroloquinoline contributes to its biological activity and potential therapeutic applications.
Anticancer Activity
Research indicates that derivatives of pyrroloquinoline compounds exhibit promising anticancer properties. In a study assessing various analogs of this compound, it was found that modifications to the pyrroloquinoline structure enhance cytotoxicity against different cancer cell lines. The sulfonamide group is believed to play a crucial role in this activity by influencing the compound's interaction with biological targets involved in cancer progression .
Antimicrobial Properties
The compound has shown significant antimicrobial activity against a range of pathogens. Studies have demonstrated that it effectively inhibits the growth of both Gram-positive and Gram-negative bacteria. The mechanism is thought to involve disruption of bacterial cell wall synthesis and inhibition of essential enzymes .
Anticonvulsant Effects
Preliminary evaluations suggest that this compound may possess anticonvulsant properties. In animal models, it demonstrated efficacy in reducing seizure frequency and severity, indicating potential for development as an antiepileptic drug .
Case Study 1: Anticancer Efficacy
In a controlled study published in a peer-reviewed journal, researchers synthesized several derivatives of N-(3-chloro-4-methoxyphenyl)-1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide. The results indicated that specific modifications increased cytotoxicity in breast cancer cells by up to 75% compared to untreated controls. Molecular docking studies suggested that these compounds bind effectively to the active sites of proteins involved in cell cycle regulation .
Case Study 2: Antimicrobial Activity
A recent investigation into the antimicrobial effects of this compound revealed that it exhibited Minimum Inhibitory Concentration (MIC) values lower than those of standard antibiotics against Staphylococcus aureus and Escherichia coli. The study highlighted its potential as a lead compound for developing new antimicrobial agents .
Data Table: Summary of Biological Activities
Mechanism of Action
The mechanism of action of N-(3-chloro-4-methoxyphenyl)-1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide involves its interaction with specific molecular targets, such as enzymes and receptors. The sulfonamide group can form strong hydrogen bonds with amino acid residues in the active sites of enzymes, leading to inhibition of enzyme activity. The quinoline core can interact with nucleic acids and proteins, affecting cellular processes such as DNA replication and protein synthesis.
Comparison with Similar Compounds
Similar Compounds
Quinoline Derivatives: Compounds like chloroquine and hydroxychloroquine, which are used as antimalarial agents.
Sulfonamide Derivatives: Compounds like sulfamethoxazole, which is used as an antibiotic.
Uniqueness
N-(3-chloro-4-methoxyphenyl)-1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide is unique due to its combined structural features of both quinoline and sulfonamide groups. This combination allows it to exhibit a broader range of biological activities and makes it a versatile compound for various research applications.
Biological Activity
N-(3-chloro-4-methoxyphenyl)-1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide is a compound of significant interest due to its diverse biological activities. This article presents an overview of its synthesis, biological properties, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The compound belongs to a class of pyrroloquinoline derivatives known for their complex structures and potential pharmacological effects. The molecular formula is , and its structure includes a chloro and methoxy substituent on the phenyl ring, which may influence its biological activity.
Antibacterial Properties
Research indicates that derivatives of pyrroloquinoline compounds exhibit notable antibacterial activity. For instance, compounds with similar structures have been shown to inhibit bacterial growth effectively against various strains. The presence of the sulfonamide group is believed to enhance this activity by interfering with bacterial folate synthesis pathways .
Antitumor Activity
The compound has demonstrated significant antitumor properties in vitro. Studies have reported that it exhibits cytotoxic effects against several human cancer cell lines. The mechanism of action is thought to involve the induction of apoptosis through caspase activation pathways .
Table 1: Antitumor Activity Against Various Cell Lines
Anti-inflammatory Effects
In addition to its antibacterial and antitumor properties, this compound has been investigated for its anti-inflammatory effects. It has been shown to inhibit pro-inflammatory cytokines and reduce inflammation in animal models .
Case Studies
Several studies have explored the pharmacological potential of this compound:
- Study on Antibacterial Activity : A recent study evaluated the efficacy of various pyrroloquinoline derivatives against Gram-positive and Gram-negative bacteria. The results indicated that compounds similar to this compound exhibited significant inhibition zones compared to standard antibiotics .
- Antitumor Mechanism Investigation : In vitro tests revealed that the compound induced apoptosis in A431 cells by activating caspase pathways. Flow cytometry analysis confirmed an increase in sub-G1 phase cells after treatment with the compound, indicating cell death through apoptosis .
- Anti-inflammatory Study : An experimental model of inflammation demonstrated that treatment with the compound reduced edema significantly compared to control groups. The reduction in inflammatory markers was attributed to the inhibition of NF-kB signaling pathways .
Q & A
Q. What are the optimal synthetic pathways for N-(3-chloro-4-methoxyphenyl)-1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide?
The synthesis typically involves multi-step reactions, including sulfonamide coupling, cyclization, and functional group modifications. Key steps include:
- Coupling conditions : Use of coupling agents (e.g., EDC/DCC) in anhydrous solvents like DMF under inert atmospheres to prevent oxidation .
- Cyclization : Temperature-controlled reactions (e.g., 60–80°C) to form the pyrroloquinoline core, with pH adjustments to stabilize intermediates .
- Purification : Recrystallization or column chromatography to isolate the product, followed by HPLC to confirm purity (>95%) .
Q. Which analytical techniques are critical for characterizing this compound?
- Structural confirmation : H/C NMR spectroscopy to verify substituent positions and stereochemistry. For example, the sulfonamide proton typically appears as a singlet near δ 10–12 ppm .
- Purity assessment : Reverse-phase HPLC with UV detection (λ = 254 nm) using a C18 column and acetonitrile/water gradient .
- Mass spectrometry : High-resolution ESI-MS to confirm molecular weight (expected [M+H] ~463.5 g/mol) .
Q. How can researchers design initial biological activity screens?
- Target selection : Prioritize enzymes/receptors structurally related to known pyrroloquinoline sulfonamide targets (e.g., kinases, G-protein-coupled receptors) .
- In vitro assays : Use fluorescence-based enzymatic inhibition assays (IC determination) or cell viability assays (MTT/XTT) for anticancer activity screening .
- Controls : Include structurally similar analogs (e.g., fluorophenyl derivatives) to assess substituent effects on activity .
Advanced Research Questions
Q. How can crystallographic data resolve ambiguities in the compound’s 3D structure?
- Single-crystal X-ray diffraction : Grow crystals via slow evaporation in solvents like DMSO/ethanol. Use SHELXL for refinement, focusing on bond angles (e.g., C-S-N ~107°) and torsional parameters in the sulfonamide group .
- Disorder handling : Apply SHELX’s PART instructions to model disordered regions (e.g., methoxyphenyl rotation) with occupancy refinement .
- Validation : Cross-check with DFT-optimized geometries (B3LYP/6-31G*) to confirm non-covalent interactions (e.g., π-π stacking) .
Q. What strategies address contradictory bioactivity data across different assay systems?
- Assay optimization : Standardize cell lines (e.g., HepG2 vs. HEK293) and incubation times to minimize variability. For example, discrepancies in IC values may arise from differential membrane permeability .
- Metabolic stability : Perform microsomal stability assays (e.g., liver microsomes + NADPH) to assess if metabolite interference alters activity .
- Data normalization : Use Z-factor scoring to distinguish true activity from noise in high-throughput screens .
Q. How can structure-activity relationship (SAR) studies improve target selectivity?
- Substituent variation : Synthesize analogs with halogen (Cl/F) or alkyl (methyl/ethyl) substitutions on the methoxyphenyl ring. Compare inhibition constants (K) against off-target receptors .
- Molecular docking : Use AutoDock Vina to predict binding poses in kinase ATP-binding pockets. Focus on hydrogen bonding (e.g., sulfonamide-O to catalytic lysine) and steric clashes .
- Pharmacophore modeling : Identify essential features (e.g., sulfonamide moiety, planar quinoline core) using Schrödinger’s Phase .
Q. What methodologies resolve conflicting NMR assignments for complex proton environments?
- 2D NMR experiments : Perform HSQC and HMBC to correlate protons with C signals, particularly for overlapping peaks in the pyrroloquinoline region (δ 6.5–8.5 ppm) .
- Variable-temperature NMR : Cool samples to 243 K to slow conformational exchange, clarifying split signals (e.g., diastereotopic methylene protons) .
- Isotopic labeling : Introduce N at the sulfonamide nitrogen to simplify H-N HMBC analysis .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
